N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
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Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3 and its molecular weight is 269.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
The compound exhibits a high affinity for Cytochrome P450 2A6 . It can act in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . This interaction results in the metabolic activation of these drugs, enhancing their therapeutic effects .
Biochemical Pathways
The compound’s interaction with Cytochrome P450 2A6 leads to the hydroxylation of certain substances, which is a key step in their metabolic pathways . For instance, the hydroxylation of cyclophosphamide and ifosphamide activates these anti-cancer drugs, enabling them to exert their therapeutic effects .
Pharmacokinetics
Its interaction with cytochrome p450 2a6 suggests that it may influence the absorption, distribution, metabolism, and excretion (adme) of substances metabolized by this enzyme .
Result of Action
By interacting with Cytochrome P450 2A6, the compound can influence the metabolism of various substances . In the case of cyclophosphamide and ifosphamide, this results in their activation, enhancing their anti-cancer effects .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the expression or activity of Cytochrome P450 2A6 could potentially impact the compound’s action .
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a unique combination of an isoxazole ring, a furan moiety, and a pyridine structure, which are known for their diverse biological activities. The IUPAC name is N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methylisoxazole-3-carboxamide.
Synthesis:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Furan Ring: Cyclization of 1,4-dicarbonyl compounds.
- Formation of the Pyridine Ring: Hantzsch pyridine synthesis through condensation reactions.
- Formation of the Isoxazole Ring: 1,3-dipolar cycloaddition with nitrile oxides.
- Coupling Reactions: Final assembly using palladium-catalyzed cross-coupling techniques.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxic effects on cancer cell lines. For instance, studies have shown that similar isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60). Compounds with structural similarities demonstrated IC50 values ranging from 86 to 755 μM, suggesting a dose-dependent response in inhibiting cell proliferation .
Table 1: Cytotoxic Activity of Isoxazole Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Isoxazole (3) | 86 | Induces apoptosis via Bcl-2 downregulation |
Isoxazole (6) | 755 | Promotes cell cycle arrest |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. The precise pathways are still under investigation but are believed to influence cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoxazole and pyridine rings can significantly impact potency and selectivity against various biological targets. For example, modifications that enhance lipophilicity or alter electronic properties have been shown to improve anticancer activity .
Case Studies and Research Findings
Several studies have documented the biological activities associated with isoxazole derivatives:
- FLT3 Inhibition: A related study on quinazoline-isoxazole hybrids revealed potent inhibitory activity against FLT3 kinase, a target in acute myeloid leukemia (AML). The most effective compound exhibited an IC50 value of 106 nM against FLT3 .
- Antimicrobial Properties: Isoxazole derivatives have also been evaluated for antimicrobial activity against various pathogens, demonstrating moderate to good efficacy against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(13-3-4-17-20-13)16-8-10-6-11(9-15-7-10)12-2-1-5-19-12/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQJKHOVDHQHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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